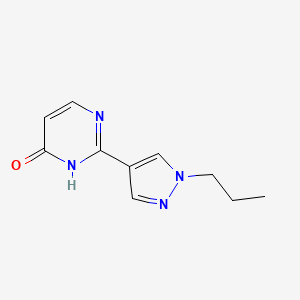

2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

2-(1-propylpyrazol-4-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H12N4O/c1-2-5-14-7-8(6-12-14)10-11-4-3-9(15)13-10/h3-4,6-7H,2,5H2,1H3,(H,11,13,15) |

InChI Key |

AGVLDXFMXMJACY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)C2=NC=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound and Analogous Pyrazole Pyrimidine Derivatives

General Synthetic Approaches to the Pyrazole-Pyrimidine Core

The construction of the pyrazole-pyrimidine core is central to the synthesis of a wide array of derivatives. Key methodologies for assembling this fused heterocyclic system are highlighted by their efficiency and versatility.

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and widely utilized method for the formation of both pyrazole (B372694) and pyrimidine (B1678525) rings. nih.govmdpi.com This approach typically involves the reaction of a binucleophilic species with a bielectrophilic partner to form the heterocyclic ring.

The classical Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govscispace.com This reaction is highly effective for generating substituted pyrazoles. nih.govscispace.com The versatility of this method allows for the synthesis of a wide range of pyrazole derivatives by varying the substituents on both the dicarbonyl compound and the hydrazine. nih.govmdpi.com Similarly, pyrimidine rings can be formed through the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine or urea (B33335) derivative.

The reaction of α,β-unsaturated ketones with hydrazine derivatives is another common route to pyrazoles, proceeding through a pyrazoline intermediate that is subsequently oxidized. nih.govmdpi.com The regioselectivity of these cyclocondensation reactions can often be controlled by the reaction conditions and the nature of the substituents on the starting materials. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole and Pyrimidine Synthesis

| Starting Material 1 | Starting Material 2 | Product Core | Reference |

| 1,3-Diketone | Hydrazine | Pyrazole | nih.govmdpi.com |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (oxidized to Pyrazole) | nih.govmdpi.com |

| 1,3-Diketone | Amidine/Urea | Pyrimidine | General Knowledge |

| Acetylenic Ketones | Hydrazine | Pyrazole | mdpi.com |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the ability to construct complex molecules in a single step from three or more starting materials. nih.govlongdom.org These reactions are highly atom-economical and often environmentally friendly. nih.gov Several MCRs have been developed for the synthesis of pyrazole and pyrimidine-containing scaffolds. nih.govresearchgate.net

For instance, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine can lead to the formation of highly substituted pyranopyrazoles. nih.govbeilstein-journals.org Similarly, pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones have been synthesized via a five-component reaction in water, highlighting the "green" aspect of some MCRs. nih.gov These strategies allow for significant molecular diversity to be generated from readily available starting materials. nih.govresearchgate.net

Table 2: Selected Multicomponent Reactions for Pyrazole-Pyrimidine Analogs

| Number of Components | Key Reactants | Resulting Scaffold | Reference |

| Three | Enaminones, Benzaldehyde, Hydrazine-HCl | 1-H-Pyrazole | longdom.org |

| Four | 6-Amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, 4-Formyl-1H-pyrazoles, Primary aromatic amines | Pyrimido[4,5-d]pyrimidines | nih.gov |

| Five | Hydrazine hydrate, Ethyl acetoacetate, 1,3-Dimethyl barbituric acid, Aryl aldehydes, Ammonium acetate | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl and heteroaryl-aryl compounds. nih.govnih.govmdpi.com In the context of pyrazole-pyrimidine synthesis, Suzuki coupling is often employed to attach a pre-functionalized pyrazole ring to a pyrimidine core, or vice versa. rsc.orgrsc.orgnih.gov

This strategy typically involves the reaction of a halo-substituted pyrimidine with a pyrazoleboronic acid or a pyrazoleboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base. nih.gov This approach offers a high degree of control over the substitution pattern and is tolerant of a wide range of functional groups. nih.gov The efficiency of the Suzuki coupling allows for the late-stage functionalization of the pyrazole-pyrimidine scaffold, which is advantageous for the rapid generation of analog libraries. rsc.orgrsc.org

Specific Synthetic Pathways to 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol and Related Analogs

The synthesis of the target compound, this compound, and its analogs can be envisioned through a convergent approach that combines the formation of the individual heterocyclic rings with a subsequent coupling step.

Elucidation of Precursor Synthesis

The key precursors for the synthesis of this compound are a suitably functionalized 1-propylpyrazole derivative and a pyrimidine synthon.

The synthesis of 1-alkyl-1H-pyrazole-4-boronic acid pinacol esters is a well-established route to obtaining the necessary pyrazole precursor for Suzuki coupling. researchgate.net This typically begins with the N-alkylation of pyrazole with a propyl halide to form 1-propyl-1H-pyrazole. Subsequent regioselective lithiation at the 4-position, followed by quenching with an appropriate borate (B1201080) ester, yields the desired boronic acid derivative. researchgate.net

For the pyrimidine component, a dihalopyrimidine such as 2,4-dichloropyrimidine (B19661) serves as a versatile starting material. nih.gov The differential reactivity of the two chlorine atoms allows for sequential functionalization.

Table 3: Key Precursors and Their Synthesis

| Precursor | Synthetic Approach | Key Reagents | Reference |

| 1-Propyl-1H-pyrazole-4-boronic acid pinacol ester | N-alkylation followed by regioselective lithiation and borylation | Pyrazole, Propyl halide, n-BuLi, Isopropoxy-pinacolborane | researchgate.net |

| 2,4-Dichloropyrimidine | Commercially available or synthesized from uracil | Uracil, POCl₃ | nih.gov |

Key Cyclization and Annulation Steps

The final assembly of this compound can be achieved through a Suzuki coupling reaction between the 1-propyl-1H-pyrazole-4-boronic acid pinacol ester and a 2-chloro-4-hydroxypyrimidine (B50734) or a related precursor. nih.gov

A plausible synthetic route involves the initial Suzuki coupling of the pyrazoleboronic acid derivative with 2,4-dichloropyrimidine. nih.gov This reaction would be expected to occur preferentially at the more reactive 4-position of the pyrimidine ring, yielding 2-chloro-4-(1-propyl-1H-pyrazol-4-yl)pyrimidine. Subsequent hydrolysis of the remaining chlorine atom at the 2-position would then furnish the desired this compound. The hydrolysis can typically be achieved under acidic or basic conditions.

This sequential functionalization strategy, leveraging the power of cross-coupling chemistry, provides a flexible and efficient route to the target compound and its analogs, allowing for modifications at various positions of the pyrazole-pyrimidine scaffold.

Green Chemistry Principles in Pyrazole-Pyrimidine Synthesis

The integration of green chemistry principles into the synthesis of pyrazole-pyrimidine derivatives is a significant focus of modern organic chemistry, aiming to reduce the environmental impact of chemical processes. researchgate.net This involves the use of environmentally benign solvents, alternative energy sources, and catalytic systems that are both efficient and recyclable.

Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the final products. nih.govresearchgate.net For instance, the synthesis of pyrazolo[1,5-a]pyrimidines has been efficiently achieved through microwave irradiation, which facilitates rapid and uniform heating, thereby accelerating the cyclization reactions. researchgate.net This technique is particularly advantageous in multicomponent reactions, streamlining the process and minimizing the formation of byproducts. nih.gov

Ultrasonic irradiation is another energy-efficient method that promotes chemical reactions through acoustic cavitation. nih.govmdpi.com The sonochemical synthesis of tetrazolopyrimidine derivatives, for example, has been successfully carried out in water, a green solvent, using a recoverable magnetic nanocatalyst. nih.gov This approach not only offers high yields and short reaction times but also simplifies product isolation and allows for the reuse of the catalyst. nih.gov

The choice of solvent is a cornerstone of green chemistry. Water and ethanol (B145695) are preferred green solvents for the synthesis of pyrazole-based heterocycles. researchgate.net Solvent-free reactions, where the reactants are heated together without any solvent, represent an even more environmentally friendly approach, minimizing waste and simplifying purification. researchgate.net The use of recyclable catalysts, such as biopolymer-based heterogeneous catalysts, further enhances the green credentials of these synthetic routes. researchgate.net

| Green Methodology | Energy Source | Solvent/Conditions | Catalyst Example | Key Advantages |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation | Ethanol, Water, or Solvent-Free | Trifluoroacetic acid (TFA) | Reduced reaction times, higher yields, enhanced product purity. nih.govmdpi.com |

| Ultrasonic Irradiation | Ultrasound | Water | Fe₂O₃@SiO₂-based nanocatalyst | High yields, short reaction times, use of green solvent, catalyst recyclability. nih.gov |

| Catalyst-Free Synthesis | Conventional Heating | Solvent-Free | None | Eliminates the need for a catalyst, simplifying the reaction and purification. researchgate.net |

| Multi-Component Reactions in Green Solvents | Conventional Heating or Microwave | Water | Nano ZnO and L-proline | High atom economy, operational simplicity, mild reaction conditions. |

Regioselectivity and Stereoselectivity in Pyrazole-Pyrimidine Synthesis

Regioselectivity, the control of the orientation of substitution in a chemical reaction, is a critical aspect of the synthesis of pyrazole-pyrimidine derivatives. The specific arrangement of substituents on the heterocyclic scaffold profoundly influences the molecule's biological activity. The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core, where regioselectivity is a key consideration. nih.govnih.gov

The outcome of the cyclocondensation reaction is often dictated by the substitution pattern of both the aminopyrazole and the dicarbonyl reactant. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and unsymmetrical β-dicarbonyl compounds can potentially yield two different regioisomers. The electronic and steric properties of the substituents on both reactants can direct the initial nucleophilic attack and the subsequent cyclization, thereby favoring the formation of one isomer over the other. nih.govnih.gov The use of aprotic dipolar solvents in the cyclocondensation of aryl hydrazines with 1,3-diketones has been shown to improve regioselectivity compared to reactions carried out in polar protic solvents like ethanol. nih.gov

Microwave irradiation has also been demonstrated to influence the regioselectivity of these reactions, in some cases leading to the exclusive formation of a single regioisomer. researchgate.net This level of control is invaluable for the targeted synthesis of specific, biologically active compounds. While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazole-pyrimidine core itself, it becomes important when chiral centers are present in the starting materials or are introduced during synthesis or functionalization.

| Starting Materials | Reaction Conditions | Key Factor Influencing Regioselectivity | Observed Outcome |

|---|---|---|---|

| Aryl hydrochloride hydrazine and 4,4,4-trifluoro-1-arylbutan-1,3-diketones | N,N-dimethylacetamide (aprotic solvent), acidic medium | Solvent choice and acidity | High regioselectivity (e.g., 98:2 ratio of isomers). nih.gov |

| 5-Amino-1H-pyrazoles and 3-benzoyl-2-methyl-4H-chromen-4-one | Solvent-free, microwave irradiation | Nature of the β-dicarbonyl equivalent | Regiospecific formation of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines. researchgate.net |

| NH-5-aminopyrazoles and β-enaminones | Microwave-assisted, sequential reaction | Reaction conditions and subsequent electrophilic substitution | Regioselective formation of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines. researchgate.net |

| Aminopyrazoles and diethyl malonate | Excess of diethyl malonate vs. stoichiometric amount | Stoichiometry of reactants | Different regioisomeric products are formed depending on the amount of diethyl malonate used. nih.gov |

Post-Synthetic Functionalization and Derivatization Techniques

Post-synthetic functionalization and derivatization are essential strategies for expanding the chemical diversity of the pyrazole-pyrimidine scaffold and for fine-tuning the pharmacological properties of these molecules. nih.gov These techniques involve the modification of a pre-formed heterocyclic core to introduce a variety of functional groups at specific positions.

A range of modern synthetic methodologies are employed for this purpose, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. nih.govresearchgate.net These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkyl, and amino groups, among others. For example, the Suzuki-Miyaura cross-coupling has been used to functionalize the C-3 position of a pyrazolo[3,4-c]pyridine core after an initial borylation step. nih.govresearchgate.net

Selective metalation followed by reaction with an electrophile is another effective strategy for introducing functional groups at specific carbon atoms of the heterocyclic ring system. nih.govresearchgate.net Furthermore, traditional electrophilic substitution reactions, such as halogenation and nitration, can be employed to introduce functional handles that can be further elaborated. researchgate.net The nitrogen atoms of the pyrazole ring can also be targeted for functionalization, typically through N-alkylation reactions. nih.govresearchgate.netnih.gov These diverse functionalization techniques provide a versatile toolkit for the medicinal chemist to explore the structure-activity relationships of pyrazole-pyrimidine derivatives.

| Functionalization Technique | Target Position | Reagents/Catalysts | Functional Group Introduced | Scaffold Example |

|---|---|---|---|---|

| N-Alkylation | N-1 or N-2 | Alkyl halides (e.g., methyl iodide, propargyl bromide) | Alkyl, Propargyl | Pyrazolo[3,4-d]pyrimidine. nih.gov |

| Suzuki-Miyaura Cross-Coupling | C-3 | [Ir(COD)OMe]₂, B₂pin₂, dtbpy, followed by Pd catalyst and aryl boronic acid | Aryl | Pyrazolo[3,4-c]pyridine. nih.govresearchgate.net |

| Buchwald-Hartwig Amination | C-5 | Pd catalyst, ligand, base, and an amine | Amino | Pyrazolo[3,4-c]pyridine. nih.govresearchgate.net |

| Negishi Cross-Coupling | C-7 | TMPMgCl·LiCl, ZnCl₂, followed by Pd catalyst and aryl halide | Aryl | Pyrazolo[3,4-c]pyridine. nih.govresearchgate.net |

| Electrophilic Halogenation/Nitration | C-3 | Electrophilic halogenating or nitrating agents | Halo, Nitro | Pyrazolo[1,5-a]pyrimidine. researchgate.net |

Structure Activity Relationship Sar Studies of 2 1 Propyl 1h Pyrazol 4 Yl Pyrimidin 4 Ol and Analogs

Identification of Essential Pharmacophoric Elements

The core structure, consisting of a pyrazole (B372694) ring linked to a pyrimidine (B1678525) ring, is fundamental to the biological activity of this class of compounds. The pyrimidin-4-ol moiety, particularly its cyclic amide structure, is often a critical pharmacophoric element.

Key pharmacophoric features identified in related pyrazolyl-pyrimidine analogs include:

The Pyrimidin-4(3H)-one Ring: This component is frequently essential for activity. The amide proton (NH) is believed to participate in crucial hydrogen bond donor-acceptor interactions with biological targets. nih.gov Masking this group, for instance by converting it to an O-methyl or N-methyl derivative, can lead to a complete loss of activity. nih.gov

Aromatic Rings: Both the pyrazole and pyrimidine rings provide a rigid scaffold that correctly orients the necessary substituents for interaction with the target protein. These rings can engage in hydrophobic and π–π stacking interactions within the binding site. nih.gov

These elements form the foundational scaffold upon which further modifications are made to fine-tune the biological profile of the molecule.

Influence of Substituent Modifications on Biological Activity and Selectivity

Systematic modification of substituents on both the pyrimidine and pyrazole rings has profound effects on the biological activity and target selectivity of these analogs. rsc.org

Modifications to the pyrimidine ring are a key strategy for optimizing the potency and selectivity of pyrazolyl-pyrimidine derivatives.

C-4 Position: The 4-ol (or 4-oxo) functionality is often critical. As discussed, the amide proton is a key hydrogen bond donor. nih.gov Altering the position of the carbonyl group, for example from a pyrimidin-4(3H)-one to a pyrimidin-2(1H)-one, can sometimes maintain similar activity, indicating some flexibility in the exact placement of this key interaction point. nih.gov

C-2 Position: The linkage to the pyrazole ring at the C-2 position is a defining feature. Bioisosteric replacement of the pyrazole at this position can significantly alter the compound's profile. For instance, in a series of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, replacing a phenylsulfonamide moiety with various pyrazole derivatives at the C-2 amine of the pyrimidine ring led to a novel class of potent inhibitors. nih.govnih.gov

Other Positions (e.g., C-5, C-6): The introduction of substituents at other positions on the pyrimidine ring can modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing target binding and pharmacokinetic properties. nih.gov In studies of antitubercular 2-pyrazolylpyrimidinones, hydrophobic substituents at the C-6 position (labeled R1 in some studies) were found to be important for potency. nih.gov

Table 1: Effect of Pyrimidine Ring Modifications on Biological Activity

| Compound Series | Modification on Pyrimidine Ring | Effect on Activity | Reference |

|---|---|---|---|

| Antitubercular 2-Pyrazolylpyrimidinones | Masking of C-4 amide as -OCH₃ or N-CH₃ | Abolished activity | nih.gov |

| Antitubercular 2-Pyrazolylpyrimidinones | Hydrophobic substituent at C-6 | Increased potency | nih.gov |

| CDK2 Inhibitors | Topological change of pyrazole at C-4 | Decreased kinase inhibition | nih.gov |

The substitution pattern on the pyrazole ring is equally critical for determining the biological activity of these compounds. The N-1 and C-4 positions are common points of modification. researchgate.net

N-1 Position: The substituent at the N-1 position of the pyrazole ring significantly influences the molecule's properties. In the parent compound, this is a propyl group. Varying the length and nature of this alkyl or aryl group can fine-tune lipophilicity and steric interactions within the target's binding pocket. researchgate.net N-1 substituted pyrazoles often exhibit enhanced stability and distinct biological profiles compared to their unsubstituted counterparts. researchgate.net

C-4 Position: This position is the point of attachment to the pyrimidine ring. The specific linkage is crucial, but modifications to other positions on the pyrazole ring can also impact activity. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic characteristics of the ring system, affecting binding affinity. researchgate.net

Other Positions (e.g., C-3, C-5): Substituents at these positions can also play a role. For instance, in a series of SGLT1 inhibitors based on a 4-benzyl-1H-pyrazol-3-yl glucopyranoside core, altering the substituent at the 5-position of the pyrazole ring was crucial for modulating potency and selectivity. researchgate.net

Table 2: Effect of Pyrazole Ring Modifications on Biological Activity

| Compound Series | Modification on Pyrazole Ring | Effect on Activity | Reference |

|---|---|---|---|

| General Pyrazole Derivatives | Substitution at N-1 position | Alters stability and biological properties | researchgate.net |

| Antitubercular 2-Pyrazolylpyrimidinones | Hydrophobic substituent (R2 position) | Increased potency | nih.gov |

| SGLT1 Inhibitors | Altering substituent at C-5 | Modulated potency and selectivity | researchgate.net |

While the parent compound features a direct bond between the pyrazole C-4 and pyrimidine C-2 positions, related structures utilize different linkers or fused systems to achieve potent biological activity.

Fused Ring Systems: Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines are prominent examples where the two rings are fused. ekb.egrsc.org This fusion creates a more rigid, planar structure that can be highly effective for targeting specific protein kinases. nih.govrsc.org The fused bicyclic system offers a versatile scaffold for chemical modification, allowing for the tailored development of inhibitors for various therapeutic targets. rsc.orgnih.gov

Conformational Analysis and its Correlation with Potency

The three-dimensional conformation of 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol analogs is a key determinant of their biological potency. The relative orientation of the pyrazole and pyrimidine rings, influenced by the substituents and the nature of the linker, dictates how well the molecule fits into its biological target's binding site. researchgate.net

Bioisosteric Transformations and Their Effects on Target Interactions

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of pyrazolyl-pyrimidines, this involves replacing specific functional groups or entire ring systems with others that have similar steric and electronic properties.

Ring Bioisosteres: The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is considered a bioisostere of purine (B94841), which allows these compounds to interact with targets that naturally bind purine-based molecules, such as kinases. mdpi.com

Functional Group Replacement: A notable example involved a series of CDK2 inhibitors where a phenylsulfonamide group was bioisosterically replaced with a pyrazole ring. nih.gov This transformation led to the discovery of a novel chemical series, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which exhibited highly potent and selective CDK2 inhibition. nih.govnih.gov This demonstrates that replacing a key functional group with a different heterocyclic ring can fundamentally alter and improve target interactions.

These transformations are powerful tools for navigating the chemical space around the core scaffold to develop analogs with superior therapeutic profiles.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unina.it This method is frequently used in drug design to understand how a ligand, such as a pyrazolo-pyrimidine derivative, might interact with a protein target. nih.govresearchgate.netresearchgate.netmdpi.com However, no molecular docking studies have been specifically published for 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol.

Ligand-Protein Binding Mode Analysis

Information regarding the specific ligand-protein binding mode of this compound is not available. Such an analysis would typically describe the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of a target protein, which can only be determined through dedicated docking studies.

Prediction of Binding Energies and Interaction Profiles

There are no published predictions of binding energies or interaction profiles for this compound. These values are calculated during docking simulations to estimate the binding affinity of the ligand to the protein.

Validation of Docking Protocols

Validation of a docking protocol is a crucial step to ensure the accuracy of the simulation. This process typically involves redocking a known ligand into the active site of its protein and comparing the predicted pose to the crystallographic data. As no docking studies have been performed for the specific compound, no protocol validation has been reported.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is often used to calculate various molecular properties of pyrazole (B372694) and pyrimidine (B1678525) derivatives. nih.govnih.gov However, specific DFT studies for this compound have not been found in the literature.

Geometry Optimization and Electronic Structure Analysis

Details on the optimized geometry and electronic structure analysis of this compound are not available. This type of study would provide information on bond lengths, bond angles, and the distribution of electron density within the molecule.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gap)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are important for understanding the chemical reactivity of a molecule. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov No calculations of the HOMO-LUMO energy gap for this compound have been reported.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, particularly biological targets like proteins and enzymes. The MEP surface map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue).

The regions of negative electrostatic potential are associated with lone pairs of electrons and are indicative of sites susceptible to electrophilic attack. Conversely, areas with positive potential, usually found around hydrogen atoms, are prone to nucleophilic attack. For pyrazolo-pyrimidine derivatives, MEP studies can help identify key pharmacophoric features. For instance, in a study of a related compound, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, MEP analysis revealed that electron densities were very low near the hydrogen atoms, indicating positive electrostatic potentials in these regions researchgate.net. The distribution of these potentials provides insights into how the molecule might engage in hydrogen bonding and other non-covalent interactions within a receptor's binding site researchgate.net. Such analyses suggest that the molecule possesses high chemical reactivity and is prone to intramolecular charge transfer researchgate.net.

| Feature | Description | Implication for Molecular Interaction |

| Electron-Rich Regions (Red/Yellow) | Typically located around heteroatoms like nitrogen and oxygen, which possess lone pairs of electrons. | These areas act as hydrogen bond acceptors and are likely sites for interaction with electrophilic parts of a biological target. |

| Electron-Poor Regions (Blue) | Generally found around hydrogen atoms, especially those attached to heteroatoms (e.g., N-H, O-H). | These areas act as hydrogen bond donors and are susceptible to interaction with nucleophilic residues in a receptor. |

| Neutral Regions (Green) | Indicate areas with neutral electrostatic potential, often corresponding to the carbon framework of the molecule. | These regions are likely to be involved in van der Waals or hydrophobic interactions. |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in advanced technologies like optoelectronics and photonics mdpi.comnih.gov. NLO properties arise from the interaction of materials with intense electromagnetic fields, such as those from lasers. Compounds with large dipole moments, extensive π-conjugated systems, and intramolecular charge transfer (ICT) characteristics often exhibit significant NLO responses.

The pyrazole and pyrimidine rings, being aromatic and electron-rich systems, can be functionalized to create push-pull molecules ideal for NLO applications nih.govwum.edu.pk. The investigation of NLO properties, such as polarizability and hyperpolarizability, helps in designing materials for optical devices nih.gov. Computational methods, including Density Functional Theory (DFT), are employed to predict these properties. Studies on various pyrazole and pyrimidine derivatives have shown that their unique electronic and structural features make them promising candidates for NLO materials wum.edu.pkresearchgate.net. For example, a newly synthesized pyrimidine derivative was found to have third-order nonlinear susceptibility superior to known chalcone derivatives, highlighting its potential for optical applications nih.gov. The presence of donor and acceptor groups on the pyrazoline ring system can lead to versatile optical features, including NLO effects researchgate.net.

| NLO Property | Computational Method | Significance |

| Polarizability (α) | Density Functional Theory (DFT) | Measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First Hyperpolarizability (β) | DFT | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |

| Second Hyperpolarizability (γ) | DFT | Relates to the third-order NLO response, important for applications such as third-harmonic generation and optical switching. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding drug design and optimization.

For scaffolds like pyrazolo-pyrimidines, QSAR studies are invaluable. For instance, 3D-QSAR studies on related pyrazole derivatives have been used to understand the structural requirements for enhancing inhibitory potency against specific enzymes semanticscholar.org. These models, such as Comparative Molecular Field Analysis (CoMFA), correlate steric and electrostatic fields with biological activities semanticscholar.org. A successful CoMFA model for a series of pyrazole derivatives yielded a high cross-validated correlation coefficient (q²) of 0.844 and a non-cross-validated correlation coefficient (r²) of 0.992, indicating strong predictive power semanticscholar.org.

Similarly, 2D-QSAR models for pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors have been developed using methods like multiple linear regression (MLR), which resulted in a model with an R² of 0.80 researchgate.net. Fragment-based QSAR models have also been developed for pyrazole derivatives, allowing for the study of how specific molecular fragments contribute to biological response researchgate.net. These studies provide a robust framework for designing new pyrazole-based compounds with improved therapeutic activity researchgate.netnih.gov.

| QSAR Model Type | Key Descriptors | Application Example | Statistical Significance |

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | Selective CYP450 enzyme system inhibitors semanticscholar.org | q² = 0.844, r² = 0.992 semanticscholar.org |

| 2D-QSAR (MLR) | J, LogP, NRB, MD | HIV-1 inhibitors based on pyrazolyl-pyrimidinones researchgate.net | R² = 0.80, Q² = 0.63 researchgate.net |

| Fragment-Based QSAR | Descriptors for substituent groups | Leishmanial CRK3 inhibitors researchgate.net | r² = 0.8752, q² = 0.6690 researchgate.net |

In Silico Pharmacokinetic Predictions

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources.

Permeability and Efflux Potential Assessment

Permeability across biological membranes, such as the intestinal epithelium, is a critical factor for oral bioavailability. In silico models can predict permeability based on physicochemical properties like lipophilicity (LogP), molecular weight, and polar surface area.

For related pyrazolo[3,4-d]pyrimidine derivatives, a prodrug strategy was employed to improve suboptimal pharmacokinetic properties. While the parent compound suffered from low solubility, a prodrug showed improved aqueous solubility nih.gov. Furthermore, this prodrug (prodrug 8) exhibited a lower membrane retention percentage (67.3%) compared to the parent drug (80.4%), suggesting an altered permeability profile nih.gov. Another study on different pyrimidine derivatives used the parallel artificial permeability assay (PAMPA) to experimentally determine the apparent permeability coefficient (Papp), which can then be used to validate in silico models nih.gov. These studies indicate that computational tools can be effectively used to guide the modification of the pyrazolo-pyrimidine scaffold to achieve better permeability.

Metabolic Stability Prediction (e.g., Liver Microsomal Stability)

Metabolic stability, often assessed using liver microsomes, is a key determinant of a drug's half-life and duration of action. In silico models can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Several studies on pyrazolo-pyrimidine derivatives have highlighted the importance of metabolic stability. In one study, a pyrazolo[3,4-d]pyrimidine compound showed good metabolic stability, with over 90% of the compound remaining after a one-hour incubation with human liver microsomes nih.gov. Online platforms and machine learning models are now available to provide in silico predictions of metabolic stability, often classifying compounds as having low, medium, or high stability based on predicted half-life or clearance mdpi.com. For other related scaffolds, modifications have been made to improve poor microsomal stability while maintaining potency dundee.ac.uk. These predictive tools are crucial for the early-stage filtering of compounds that are likely to be rapidly metabolized in vivo.

| Pharmacokinetic Parameter | Prediction Method | Relevance for "this compound" |

| Permeability | In silico models (e.g., based on LogP, PSA), PAMPA | Predicting oral absorption and distribution. Modifications to the scaffold can be guided by these predictions to enhance bioavailability. |

| Metabolic Stability | In silico models (machine learning), In vitro assays (liver microsomes) | Predicting the compound's half-life. High stability is often desirable for maintaining therapeutic concentrations. |

Application As Chemical Probes and Lead Optimization Strategies

Rational Design and Development of Selective Chemical Probes

The rational design of selective chemical probes is a cornerstone of modern medicinal chemistry, aiming to create potent and specific modulators of biological targets. For the pyrazolopyrimidine class of compounds, this process often begins with a hit compound identified from high-throughput screening (HTS). Subsequent development into a valuable chemical probe involves structure-based drug design, guided by co-crystal structures with the target protein. This approach allows for the optimization of the scaffold to improve not only potency and selectivity but also crucial physicochemical properties like solubility.

In the development of pyrazolopyrimidine inhibitors for targets such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling, initial HTS hits were modified to enhance kinase selectivity and potency. However, these early analogs often suffered from poor solubility, limiting their utility in vivo. To overcome this, structure-based design was employed, leading to the development of derivatives with improved drug-like properties while maintaining high potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to creating chemical probes that can be effectively used to study biological systems.

For instance, the design of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives as herbicides has been guided by structure-activity relationship (SAR) studies. These studies have revealed that specific substitutions on the pyrimidine (B1678525) ring are critical for their biological activity. This highlights the importance of rational design in tailoring the properties of pyrazolopyrimidine-based compounds for specific applications, whether in medicine or agriculture.

Lead Identification and Optimization Programs

Lead identification and optimization represent a critical phase in the drug discovery pipeline, transforming promising hit compounds into viable drug candidates. This process involves a systematic modification of the chemical structure to enhance desired properties while minimizing undesirable ones. For compounds within the pyrazolopyrimidine family, lead optimization efforts have been successfully applied to develop potent and selective inhibitors for a variety of targets.

A key aspect of lead optimization is the establishment of a clear structure-activity relationship (SAR). This involves synthesizing and testing a series of analogs to understand how different functional groups and structural modifications impact the compound's biological activity. For example, in the optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold for KDM5 inhibitors, a structure- and property-based approach was used to improve cell potency. This led to the identification of a lead compound with an excellent pharmacokinetic profile in preclinical models. nih.gov

Similarly, hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as EP1 receptor antagonists demonstrated the effectiveness of medicinal chemistry strategies in generating compounds with good oral pharmacokinetics and potent antagonist activity. nih.gov These examples underscore the iterative nature of lead optimization, where initial hits are refined through chemical synthesis and biological testing to produce compounds with the potential for further development.

Strategies for Enhancing Target Potency and Selectivity

A primary goal in the development of therapeutic agents and chemical probes is the enhancement of potency and selectivity towards the intended biological target. For the pyrazolopyrimidine scaffold, several strategies have been employed to achieve this. Structure-based drug design, leveraging X-ray crystallography of ligand-protein complexes, provides atomic-level insights that guide the modification of the chemical structure to maximize interactions with the target and minimize off-target effects.

One successful approach involves the exploration of different substituents on the pyrazole (B372694) and pyrimidine rings. In the development of pyrazolopyrimidine inhibitors of the mammalian target of rapamycin (mTOR), variations at the 1-position of the pyrazole ring led to compounds with excellent potency and selectivity. nih.gov The introduction of specific functional groups can also address issues such as metabolic instability, a common challenge in drug development.

Furthermore, the synthesis and evaluation of a diverse range of analogs allow for the fine-tuning of the molecule's properties. For pyrazole-based inhibitors of meprin α and β, systematic structural modifications of the pyrazole scaffold led to the identification of potent and selective inhibitors. nih.gov This highlights the importance of exploring a broad chemical space around a core scaffold to identify compounds with optimal potency and selectivity.

The following table summarizes key optimization strategies and their outcomes for related pyrazolopyrimidine and pyrazole derivatives:

| Core Scaffold | Target | Optimization Strategy | Outcome |

| Pyrazolopyrimidine | IRAK4 | Structure-based design, modification of bicyclic heterocycles | Improved potency, kinase selectivity, and solubility nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | KDM5 | Structure- and property-based design | Improved cell potency and oral bioavailability nih.gov |

| Pyrazolopyrimidine | mTOR | Variation of substituents at the 1-position | Excellent potency, selectivity, and microsomal stability nih.gov |

| Pyrazole | Meprin α and β | Systematic structural modifications | Identification of potent and selective inhibitors nih.gov |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target of interest. These initial fragment hits, although typically exhibiting weak binding affinity, serve as starting points for the development of more potent and selective lead compounds through a process of fragment evolution or linking.

The pyrazole scaffold is well-represented in fragment libraries and has been successfully utilized in FBDD campaigns. A notable example is the discovery of the multitargeted kinase inhibitor AT9283, which contains a pyrazol-4-yl urea (B33335) core. nih.gov This clinical candidate was identified through the structure-based optimization of a ligand-efficient pyrazole-benzimidazole fragment. X-ray crystallography was instrumental in guiding the optimization process, leading to a potent dual inhibitor of Aurora A and Aurora B kinases. nih.gov

The success of FBDD in identifying pyrazole-containing clinical candidates underscores the value of this approach in drug discovery. By starting with small, efficient fragments, FBDD can explore chemical space more effectively than traditional high-throughput screening and often leads to lead compounds with superior physicochemical properties.

Advanced Derivatization and Functionalization Approaches

Design and Synthesis of Covalent Inhibitors

The development of covalent inhibitors represents a rational approach to achieving prolonged and often irreversible target engagement, which can translate to enhanced therapeutic efficacy. nih.gov The pyrazolopyrimidine core, a key component of the title compound, has been successfully utilized in the design of covalent probes for kinases. figshare.com This is typically achieved by introducing a reactive "warhead," such as an acrylamide group, onto the scaffold. This warhead is designed to form a covalent bond with a nucleophilic residue, commonly a cysteine, within the target protein's active site. nih.gov

For 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol, a potential strategy for designing a covalent inhibitor would involve the introduction of an electrophilic moiety. A common approach is the incorporation of an acrylamide group, which can act as a Michael acceptor. The synthesis could proceed by first functionalizing the pyrimidine (B1678525) ring, for instance, by introducing an amino group at a suitable position. This amine could then be acylated with acryloyl chloride to yield the desired covalent warhead. The propyl group on the pyrazole (B372694) ring and the hydroxyl group on the pyrimidine ring can be maintained or modified to fine-tune the compound's affinity and selectivity for its target.

Table 1: Potential Covalent Inhibitors Derived from this compound

| Derivative | Reactive Moiety (Warhead) | Potential Target Residue | Synthetic Precursor |

| 2-(1-Propyl-1H-pyrazol-4-yl)-6-(acrylamido)pyrimidin-4-ol | Acrylamide | Cysteine | 6-Amino-2-(1-propyl-1H-pyrazol-4-yl)pyrimidin-4-ol |

| N-(2-(1-Propyl-1H-pyrazol-4-yl)-4-oxo-4,5-dihydropyrimidin-5-yl)acrylamide | Acrylamide | Cysteine | 5-Amino-2-(1-propyl-1H-pyrazol-4-yl)pyrimidin-4(3H)-one |

Recent studies have highlighted the development of N-acylated 1H-pyrazol-5-amines as covalent inhibitors, demonstrating the versatility of the pyrazole scaffold in this context. nih.gov

Strategic Introduction of Diverse Functional Groups

The introduction of a wide array of functional groups onto the this compound core is a key strategy for exploring the structure-activity relationship (SAR) and optimizing drug-like properties. The pyrimidine ring, in particular, offers several positions amenable to functionalization.

Common synthetic transformations that can be employed include:

Halogenation: Introduction of halogen atoms (Cl, Br, F) can modulate electronic properties and provide handles for further cross-coupling reactions.

Suzuki and Stille Cross-Coupling: These palladium-catalyzed reactions allow for the introduction of aryl, heteroaryl, or alkyl groups, enabling the exploration of different binding pockets of a target protein.

Buchwald-Hartwig Amination: This reaction facilitates the introduction of various primary and secondary amines, which can form key hydrogen bond interactions.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is susceptible to SNAr reactions, allowing for the displacement of leaving groups (e.g., halogens) with a variety of nucleophiles such as amines, alcohols, and thiols.

Table 2: Examples of Functional Group Introduction on the Pyrimidine Ring

| Reaction Type | Reagents | Functional Group Introduced | Potential Impact |

| Chlorination | POCl3 | -Cl | Intermediate for cross-coupling |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl | Increased steric bulk, potential for π-stacking |

| Buchwald-Hartwig | Amine, Pd catalyst | -NHR | Introduction of H-bond donors/acceptors |

| SNAr | R-SH, base | -SR | Modulation of solubility and electronic properties |

These modifications can significantly impact a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Glycosylation and Thioglycoside Derivatization

Glycosylation, the attachment of sugar moieties, is a well-established strategy in medicinal chemistry to improve the aqueous solubility and pharmacokinetic profile of drug candidates. Thioglycosides, where the anomeric oxygen is replaced by a sulfur atom, often exhibit increased stability towards enzymatic cleavage.

The synthesis of pyrazole-pyrimidine thioglycoside hybrids has been reported as a novel class of potential anticancer agents. figshare.comdoi.org A general synthetic route involves the initial preparation of a pyrimidine-2-thiol derivative from the corresponding pyrazolyl-substituted chalcone and thiourea. figshare.comdoi.org This thiol can then be coupled with a per-acetylated sugar bromide in the presence of a base to afford the S-glycoside. Subsequent deprotection of the sugar's hydroxyl groups can yield the final water-soluble derivative.

A direct glycosylation method for pyrimidine and pyrazole heterocycles via their N-tetrahydropyranyl (THP) derivatives has also been described, offering a regio- and stereo-selective approach to N-glycosides. rsc.org

Table 3: Synthetic Strategy for Thioglycoside Derivatives

| Step | Reactants | Key Reagents | Product |

| 1. Chalcone Formation | Substituted pyrazole-4-carbaldehyde, Acetophenone derivative | Base (e.g., NaOH) | (E)-1-(Aryl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one |

| 2. Pyrimidine-thiol formation | Chalcone, Thiourea | Base (e.g., NaOEt) | 4-Aryl-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine-2-thiol |

| 3. S-Glycosylation | Pyrimidine-thiol, Per-acetylated sugar bromide | Base (e.g., NaH), DMF | Acetylated 2-((4-Aryl-6-(1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)sugar |

| 4. Deprotection | Acetylated thioglycoside | NH3/MeOH | 2-((4-Aryl-6-(1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)sugar |

These glycosylated derivatives can exhibit altered biological activities and improved drug-like properties. figshare.comdoi.org

Development of Hybrid Molecules (e.g., Pyrimidine-Pyridine Hybrids, Quinazolinone-Pyrimidine Hybrids)

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action.

Pyrimidine-Pyridine Hybrids: The synthesis of pyrimidine-pyridine hybrids has been explored for various therapeutic targets. nih.gov A common synthetic strategy involves the reaction of a suitably functionalized pyrimidine, such as a 2-chloropyrimidine derivative, with an amino-pyridine under nucleophilic aromatic substitution conditions. For the this compound scaffold, the hydroxyl group could be converted to a chlorine atom using a reagent like phosphorus oxychloride (POCl3). The resulting 4-chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine can then be reacted with various aminopyridines to generate a library of pyrimidine-pyridine hybrids.

Quinazolinone-Pyrimidine Hybrids: The quinazolinone moiety is another privileged scaffold in medicinal chemistry. The synthesis of quinazolinone-pyrimidine hybrids has been reported, often with the goal of developing anti-inflammatory or anticancer agents. nih.govnih.govmdpi.com A plausible synthetic route to a quinazolinone-pyrimidine hybrid from the title compound could involve the functionalization of the pyrimidine ring with a linker that can then be used to build the quinazolinone ring system. For example, a 4-aminophenyl group could be introduced at the 4-position of the pyrimidine ring via a Buchwald-Hartwig reaction with 4-bromoaniline, followed by reaction of the amino group with 2-aminobenzoic acid derivatives to construct the quinazolinone core.

Table 4: General Strategies for Hybrid Molecule Synthesis

| Hybrid Type | Key Intermediate | Coupling Partner | Reaction Type |

| Pyrimidine-Pyridine | 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine | Aminopyridine | Nucleophilic Aromatic Substitution |

| Quinazolinone-Pyrimidine | 4-(4-Aminophenyl)-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine | 2-Aminobenzoic acid derivative | Cyclocondensation |

The development of such hybrid molecules offers a powerful strategy to access novel chemical space and discover compounds with improved therapeutic profiles.

Spectroscopic and Diffraction Based Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical information.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). The expected signals would correspond to the protons on the propyl group (triplet for the methyl group, sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the pyrazole (B372694) nitrogen), the pyrazole ring protons, and the pyrimidine (B1678525) ring protons. The position of the hydroxyl proton signal on the pyrimidin-4-ol ring could vary and may be broadened.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the three carbons of the propyl group, the carbons of the pyrazole ring, and the carbons of the pyrimidin-4-ol ring. The chemical shifts of the carbon atoms would provide insight into their hybridization and bonding environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the propyl group and the aromatic rings, C=C and C=N stretching vibrations from the pyrazole and pyrimidine rings, and a broad O-H stretching band indicative of the hydroxyl group. The presence of a C=O stretching band could suggest tautomerism between the pyrimidin-4-ol and pyrimidin-4-one forms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental value would then be compared to the calculated theoretical mass of the proposed molecular formula, C₁₀H₁₂N₄O. A close match between the experimental and theoretical masses would serve as strong evidence for the correct elemental composition of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Co-Crystal Analysis

Furthermore, if this compound were to be studied as a ligand for a protein, co-crystallization followed by X-ray diffraction analysis of the protein-ligand complex would provide invaluable insights into the binding mode and specific interactions between the ligand and the protein's active site.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the pyrazole and pyrimidine aromatic systems. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be characteristic of the compound's chromophores. This technique is also sensitive to the solvent environment and the pH of the solution, which could provide further information about the electronic structure of the molecule.

Future Research Directions and Emerging Paradigms

Exploration of Novel Biological Targets for Pyrazole-Pyrimidine Compounds

There is no available research specifically identifying or proposing novel biological targets for 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol. Research on the broader class of pyrazole-pyrimidine derivatives has identified a multitude of targets, including various kinases (such as CDK2, EGFR, VEGFR-2) and enzymes like topoisomerase II. nih.govmdpi.comcrimsonpublishers.com However, dedicated studies to de-orphanize this compound or explore its activity against new biological targets have not been published.

Advancements in Green and Sustainable Synthetic Methodologies

Specific green or sustainable synthetic methodologies developed for the production of this compound are not described in the current literature. While the field of organic chemistry is increasingly adopting green principles, such as the use of environmentally benign solvents and catalysts for the synthesis of heterocyclic compounds, these methodologies have not been specifically applied to or reported for the synthesis of this particular molecule. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) for the design, optimization, or prediction of properties of this compound has not been documented. AI and ML are transformative tools in modern drug discovery, used for tasks ranging from target identification to de novo molecular design and property prediction. However, no studies have been published that utilize these computational approaches in the context of this specific compound.

Application of Phenotypic Screening for Discovering Unconventional Mechanisms of Action

There is no evidence in the scientific literature of this compound being subjected to phenotypic screening campaigns. Phenotypic screening is a powerful, unbiased approach to discover compounds that induce a desired effect in a cellular or organismal model, often without prior knowledge of the biological target. This strategy can reveal unconventional mechanisms of action, but its application to this compound has not been reported.

Development of Multi-Targeting Ligands

The design and development of this compound as a multi-targeting ligand is not a subject of current published research. The creation of single molecules that can modulate multiple biological targets is a promising strategy for treating complex multifactorial diseases. nih.gov While the pyrazole-pyrimidine scaffold is utilized in the design of such ligands, there are no specific reports on efforts to engineer this compound for multi-target activity.

Q & A

Q. What are the established synthetic routes for 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol, and how can reaction conditions be optimized?

The synthesis of pyrazole-pyrimidine hybrids typically involves condensation reactions between pyrazole and pyrimidine precursors. For example, refluxing ethanol with stoichiometric equivalents of reactants (e.g., pyrazole derivatives and pyrimidin-4-ol intermediates) under acidic conditions (e.g., glacial acetic acid) can yield the target compound. Optimization may include adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (reflux vs. room temperature), and catalyst loading to improve yield and purity. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol or 2-propanol) is critical .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Structural confirmation requires a combination of techniques:

- NMR/IR Spectroscopy : - and -NMR identify proton and carbon environments (e.g., pyrazole C-H resonances at δ 7.5–8.5 ppm, pyrimidine N-H/O-H signals). IR confirms functional groups (e.g., O-H stretch at ~3200 cm) .

- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths, angles, and torsion angles. High-resolution data (d-spacing < 1 Å) ensures accurate refinement of the pyrazole-pyrimidine core and propyl substituent .

Q. What are the solubility and permeability characteristics of this compound, and how do they impact in vitro assays?

Solubility in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 7.4) should be quantified via UV-Vis spectroscopy or HPLC. Poor solubility may necessitate formulation with cyclodextrins or surfactants. Permeability assays (e.g., Caco-2 cell monolayers or PAMPA) evaluate intestinal absorption potential, with logP values (calculated or experimental) guiding lipophilicity adjustments. These parameters directly affect bioavailability and dosing in pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the pyrazole and pyrimidine moieties in biological activity?

SAR studies should systematically modify substituents on both moieties:

- Pyrazole : Vary the propyl chain length (e.g., methyl, ethyl, isopropyl) to assess steric and hydrophobic effects.

- Pyrimidine : Introduce electron-withdrawing (e.g., Cl, NO) or donating (e.g., NH) groups at the 2-, 4-, or 5-positions. Biological testing (e.g., enzyme inhibition, cytotoxicity) across modified analogs identifies critical pharmacophores. Computational docking (e.g., AutoDock Vina) can predict binding interactions with targets like cytochrome P450 isoforms .

Q. What challenges arise in resolving contradictory data between computational predictions and experimental results regarding target binding?

Discrepancies may stem from force field inaccuracies, solvent effects, or protein flexibility. Mitigation strategies include:

- Orthogonal Validation : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics alongside docking.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over longer timescales (100+ ns) to account for conformational changes.

- Crystallographic Evidence : Solve co-crystal structures to resolve ambiguous binding modes .

Q. What methodological considerations are critical when using SHELXL for refining high-resolution crystal structures of this compound?

Key considerations include:

- Data Quality : Ensure high completeness (>95%), redundancy (>4), and resolution (<1 Å).

- Disorder Modeling : Address propyl chain or pyrimidine ring disorder using PART/ISOR commands.

- Hydrogen Bonding : Restrain O-H···N interactions using DFIX. Validate refinement with R/wR residuals (<5%/<15%) and a Flack parameter near 0 .

Q. How does the compound’s potential to inhibit cytochrome P450 enzymes affect experimental design in pharmacokinetic studies?

CYP inhibition (e.g., CYP3A4, CYP2D6) necessitates:

- In Vitro Screening : Use fluorogenic substrates (e.g., Vivid® assays) to quantify IC values.

- Drug-Drug Interaction (DDI) Risk Assessment : Apply [I]/K ratios (FDA guidelines) to predict clinical relevance.

- Metabolite Identification : LC-MS/MS profiling identifies major Phase I/II metabolites, informing structural modifications to reduce off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.